molecular formula C18H16N6O12S2 B1620322 N,N'-Bis(2,4-dinitrophenyl)-L-cysteine CAS No. 23067-16-5

N,N'-Bis(2,4-dinitrophenyl)-L-cysteine

Cat. No.: B1620322
CAS No.: 23067-16-5
M. Wt: 572.5 g/mol
InChI Key: UMGXLEJJKAWCHT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dinitrophenylation in Biochemical Sciences

The story of dinitrophenylation is intrinsically linked to the monumental work of Frederick Sanger, a British biochemist whose efforts laid the groundwork for modern proteomics and molecular biology. In the 1940s, the primary structure of proteins—the linear sequence of their constituent amino acids—was a major unsolved puzzle. The prevailing theories ranged from proteins being periodic arrangements of amino acids to them being random, undefined mixtures.

Sanger challenged this ambiguity by seeking to determine the precise amino acid sequence of insulin (B600854). nih.gov To do this, he needed a method to label the free amino group at the N-terminus of a polypeptide chain. He introduced 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), a reagent that reacts with the N-terminal amino group to form a stable, yellow-colored dinitrophenyl (DNP) derivative. wikipedia.orgpearson.comgbiosciences.com This process became known as the Sanger method. nih.gov

The core of the technique involved:

Labeling: Reacting a protein with FDNB to attach a DNP group to the N-terminal amino acid.

Hydrolysis: Breaking all the peptide bonds of the protein using acid hydrolysis.

Identification: Separating the DNP-amino acid from the other unlabeled amino acids and identifying it, typically by chromatography. nih.gov

By applying this method to smaller fragments of the insulin molecule, Sanger was able to piece together the complete sequence, providing the first definitive proof that a protein has a specific, genetically determined primary structure. nih.gov This landmark achievement, which earned him the Nobel Prize in Chemistry in 1958, established dinitrophenylation as a cornerstone technique in biochemistry and paved the way for sequencing other proteins. nih.govchemicalbook.com

Significance of N,S-Bis(2,4-dinitrophenyl)-L-cysteine as a Research Tool

The significance of N,S-Bis(2,4-dinitrophenyl)-L-cysteine as a research tool stems directly from the chemical properties of its parent molecules, L-cysteine and FDNB. L-cysteine is unique among the common proteinogenic amino acids due to its thiol (-SH) group, which is highly nucleophilic and reactive, in addition to its α-amino group. nih.gov Sanger's reagent, FDNB, can react with both of these functional groups. researchgate.net The formation of the N,S-bis-dinitrophenyl derivative gives this compound its particular importance in analytical biochemistry.

The primary significance of N,S-Bis(2,4-dinitrophenyl)-L-cysteine is as a stable, chromophoric derivative for the detection and quantification of free L-cysteine. The two dinitrophenyl groups impart a distinct yellow color and strong UV absorbance, making it easily detectable. nih.gov More recently, this derivatization has been instrumental in methods developed to distinguish between the reduced (free thiol) and oxidized (disulfide) forms of cysteine and the related tripeptide, glutathione (B108866), in complex biological samples. wikipedia.orggbiosciences.com In this application, FDNB reacts with the free thiol of reduced cysteine to form the stable S-DNP bond, allowing for separation from its oxidized counterpart (cystine) via High-Performance Liquid Chromatography (HPLC) and subsequent quantification.

The compound itself, with the CAS number 1655-62-5, can be synthesized and used as an analytical standard to accurately identify and quantify cysteine in various matrices. chemicalbook.comchemnet.com This is crucial for studies involving protein analysis, metabolism, and redox biology, where the concentration and redox state of cysteine are of significant interest.

Overview of Major Research Trajectories and Scholarly Contributions

Research involving N,S-Bis(2,4-dinitrophenyl)-L-cysteine and related DNP compounds has evolved from its initial application in protein sequencing to more specialized analytical chemistry.

From Protein Sequencing to Amino Acid Analysis: The initial trajectory, pioneered by Sanger, focused on determining the N-terminal amino acids of proteins. wikipedia.orgnih.gov This qualitative or semi-quantitative approach established the fundamental principle of using chemical derivatization for protein analysis. As automated sequencing methods like the Edman degradation became more common, the use of FDNB for full sequencing declined. However, the utility of DNP derivatives shifted towards the precise quantification of specific amino acids.

Chromatographic Methods Development: A significant research area has been the development and refinement of chromatographic techniques to separate DNP-amino acids. Early work focused on paper chromatography and column chromatography. nih.govnih.gov Modern research employs advanced techniques like HPLC and High-Performance Thin-Layer Chromatography (HPTLC) for more efficient and sensitive separation of these derivatives. akjournals.com These methods are essential for analyzing the amino acid composition of protein hydrolysates or quantifying specific amino acids in biological fluids.

Analysis of Thiols in Biological Systems: A more contemporary research trajectory is the use of FDNB derivatization to study the role of thiols in redox biology. The ability to specifically label and quantify the reduced form of cysteine and glutathione in complex mixtures like cell lysates has made N,S-Bis(2,4-dinitrophenyl)-L-cysteine (and the corresponding glutathione derivative) a valuable tool in this field. wikipedia.orggbiosciences.com This allows researchers to investigate the redox state of cells under various physiological and pathological conditions.

Challenges and Opportunities in Contemporary Research

Despite its long history, research with dinitrophenylated compounds faces several challenges and offers new opportunities.

Challenges:

Chemical Stability and Side Reactions: The bonds formed with DNP groups are generally stable to acid hydrolysis, but the stability of the S-DNP linkage in particular can be a concern under different experimental conditions. nih.gov Furthermore, N-dinitrophenylated amino acids can undergo side reactions, such as cyclization, which can complicate analysis. biotopics.co.uk

Reactivity and Specificity: The high reactivity of FDNB means it can modify other nucleophilic amino acid residues, which must be accounted for in experimental design. The reactivity of the cysteine thiol itself can lead to unintended thiol-disulfide exchange reactions if samples are not handled properly, potentially altering the very state one wishes to measure. nih.gov

Compound Availability: While the N,S-bis-DNP derivative of cysteine can be synthesized, related compounds like the dinitrophenylated version of cystine (the cysteine dimer) are sold by chemical suppliers as rare chemicals, sometimes without extensive analytical data. chemicalbook.comsigmaaldrich.com This may require researchers to independently synthesize and verify their standards, adding a layer of complexity.

Opportunities:

Advanced Analytical Platforms: Integrating FDNB derivatization with modern, high-resolution analytical techniques like tandem mass spectrometry (LC-MS/MS) offers opportunities for even greater sensitivity and specificity in detecting and quantifying cysteine and other amino acids. shimadzu.com

Probing Enzyme Function: The DNP group can be incorporated into more complex molecules to serve as probes or inhibitors for specific enzymes. For example, DNP-labeled peptide inhibitors have been synthesized to study cysteine proteases, demonstrating the potential to move beyond simple detection to functional studies. nih.gov

Exploring Post-Translational Modifications: Cysteine is subject to a wide array of post-translational modifications that are central to cellular signaling and regulation. wikipedia.org The unique reactivity of its thiol group makes it a key player in redox signaling. New methods leveraging the specific chemistry of N,S-Bis(2,4-dinitrophenyl)-L-cysteine could be developed to better explore these pathways and the role of cysteine in health and disease.

Properties

CAS No.

23067-16-5

Molecular Formula

C18H16N6O12S2

Molecular Weight

572.5 g/mol

IUPAC Name

3-[[2-carboxy-2-(2,4-dinitroanilino)ethyl]disulfanyl]-2-(2,4-dinitroanilino)propanoic acid

InChI

InChI=1S/C18H16N6O12S2/c25-17(26)13(19-11-3-1-9(21(29)30)5-15(11)23(33)34)7-37-38-8-14(18(27)28)20-12-4-2-10(22(31)32)6-16(12)24(35)36/h1-6,13-14,19-20H,7-8H2,(H,25,26)(H,27,28)

InChI Key

UMGXLEJJKAWCHT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Other CAS No.

23067-16-5

Synonyms

N,N-bis(2,4-dinitrophenyl)-L-cystine
N,N-di-dinitrophenyl-L-cystine

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes for N,N'-Bis(2,4-dinitrophenyl)-L-cysteine

The synthesis of dinitrophenyl derivatives of L-cysteine can be achieved through the reaction of L-cysteine with reagents such as 2,4-dinitrobenzenesulfonyl chloride or phenyl 2,4-dinitrobenzenesulfonate. In a typical reaction, L-cysteine is dissolved in an aqueous solution, often with a base like potassium carbonate to deprotonate the amino and thiol groups, making them more nucleophilic. The dinitrophenylating agent, dissolved in an organic solvent like acetonitrile (B52724), is then added to the cysteine solution. The reaction proceeds at room temperature. chemicalbook.com

It is important to note that the reaction of L-cysteine with these reagents can lead to the formation of N,S-di(2,4-dinitrophenyl)-L-cysteine, where both the amino and the thiol groups are dinitrophenylated. chemicalbook.com To synthesize N,N'-Bis(2,4-dinitrophenyl)-L-cystine, L-cystine, which already contains the disulfide bond, is used as the starting material. The reaction with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) would then specifically target the amino groups of the L-cystine molecule. wikipedia.org

Alternatively, L-cysteine can first be oxidized to L-cystine, which is then reacted with the dinitrophenylating agent. acs.org This two-step approach ensures that the dinitrophenyl groups are attached to the nitrogen atoms.

Following the reaction, the mixture is typically concentrated under vacuum to remove the solvents. chemicalbook.com The resulting residue contains the desired product along with unreacted starting materials and byproducts. Purification is commonly achieved using column chromatography on silica (B1680970) gel. A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a mobile phase of ethyl acetate (B1210297) followed by the addition of a small percentage of formic acid in ethyl acetate has been used to purify related dinitrophenylated cysteine derivatives. chemicalbook.com

The identity and purity of the final product can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The yield of the synthesis can be influenced by several factors, including the stoichiometry of the reactants, the pH of the reaction medium, the reaction time, and the temperature. The use of a base is crucial for deprotonating the amino groups, thereby enhancing their nucleophilicity and driving the reaction forward. The molar ratio of the dinitrophenylating agent to L-cystine should be carefully controlled to ensure complete derivatization of both amino groups.

Chemical Reactivity and Transformation Pathways

The chemical reactivity of N,N'-Bis(2,4-dinitrophenyl)-L-cystine is characterized by the electrophilic nature of the dinitrophenyl groups and the redox activity of the disulfide bond.

The electron-withdrawing nitro groups on the phenyl rings make the carbon atoms to which they are attached highly electrophilic. This makes the dinitrophenyl moiety susceptible to nucleophilic attack. Thiol groups (R-SH), particularly in their deprotonated thiolate form (R-S⁻), are potent nucleophiles and can attack the aromatic ring, leading to the displacement of one of the nitro groups or the entire dinitrophenyl group. researchgate.net This reactivity is fundamental to the use of dinitrophenyl-labeled compounds in studying protein structure and function.

The disulfide bond in N,N'-Bis(2,4-dinitrophenyl)-L-cystine is a key functional group that can participate in disulfide exchange reactions. libretexts.org This is a redox process where the disulfide bond is cleaved by a thiol, resulting in the formation of a new disulfide and a new thiol. libretexts.orgnih.gov

The reaction can be represented as: (DNP-Cys)-S-S-(Cys-DNP) + R-SH ⇌ (DNP-Cys)-S-S-R + (DNP-Cys)-SH

This reactivity has significant implications in biological systems and in the development of chemical probes. For instance, related compounds like 2,4-dinitrophenyl cysteinyl disulfide are used to selectively label protein thiols. nih.gov The release of the colored 2,4-dinitrothiophenolate upon reaction allows for spectrophotometric monitoring of the labeling process. nih.gov The susceptibility of the disulfide bond in N,N'-Bis(2,4-dinitrophenyl)-L-cystine to reduction by thiols like dithiothreitol (B142953) (DTT) or β-mercaptoethanol is an important characteristic. libretexts.org This reaction would cleave the molecule into two molecules of N-(2,4-dinitrophenyl)-L-cysteine.

Reactions with Biological Thiol-Containing Molecules

Cysteine's thiol group is significantly more nucleophilic than its amino group at neutral pH, as the thiolate anion (S-) is a much stronger nucleophile than the neutral amino group. The pKa of the thiol group in cysteine is around 8.3, meaning that at physiological pH, a significant portion exists in the highly reactive thiolate form. This high reactivity often leads to the S-dinitrophenylation of cysteine as a primary reaction pathway. numberanalytics.comwikipedia.org

In the context of proteins, this reaction has been utilized for the selective labeling of exposed thiol groups. For instance, 2,4-dinitrophenyl [14C]cysteinyl disulfide can be used to introduce a radiolabel onto protein thiols via a disulfide exchange reaction, where the release of the colored 2,4-dinitrothiophenolate allows for spectrophotometric monitoring.

Studies on the reaction of ClDNB and FDNB with a series of biological thiols, including cysteine, glutathione (B108866), and N-acetylcysteine, have shown that the nucleophilic attack occurs at the -SH group, leading to the formation of a single kinetic product. nih.gov The reactivity of these thiols is influenced by the basicity of the sulfhydryl group and can be affected by the surrounding molecular structure, which can influence the stability of the reaction intermediates. nih.govnih.gov For example, an amine-enol equilibrium in molecules like N-acetylcysteine and glutathione can enhance nucleophilic strength. nih.govnih.gov

The reaction of L-cysteine with an excess of a dinitrophenylating agent, such as phenyl 2,4-dinitrobenzenesulfonate, in the presence of a base like potassium carbonate, can lead to the formation of N,S-bis(2,4-dinitrophenyl)cysteine. chemicalbook.com This demonstrates that under appropriate conditions, both the amino and thiol groups can be dinitrophenylated.

Mechanistic Investigations of Dinitrophenylation Reactions

The dinitrophenylation of cysteine, whether at the nitrogen or sulfur atom, proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This type of reaction is characteristic of aromatic rings that are activated by strong electron-withdrawing groups, such as the two nitro groups in the 2,4-dinitrophenyl moiety.

Studies on SNAr Reaction Mechanisms

The SNAr reaction is a two-step process. In the first step, the nucleophile (in this case, the amino or thiol group of cysteine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., a halogen). This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups at the ortho and para positions. libretexts.org

The general mechanism for the SNAr reaction of a 1-halogen-2,4-dinitrobenzene with the thiol group of a biological thiol in its anionic form is depicted as a stepwise process. nih.govnih.gov The formation of the Meisenheimer complex is typically the rate-determining step. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final dinitrophenylated product.

The nature of the leaving group influences the reaction rate, with fluoride (B91410) being the best leaving group among the halogens (F > Cl > Br > I) because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. libretexts.org

While the stepwise mechanism involving a distinct Meisenheimer intermediate is common, some SNAr reactions can proceed through a concerted mechanism where the nucleophilic attack and the departure of the leaving group occur simultaneously. nih.gov However, for the dinitrophenylation of thiols and amines, the stepwise mechanism is generally favored.

Kinetic Analysis of Reaction Rates

Kinetic studies of the reaction between dinitrophenylating agents and biological thiols provide valuable insights into the reaction mechanism and the factors influencing the reaction rate. These studies often involve monitoring the reaction progress spectrophotometrically and analyzing the data to determine rate constants.

The reaction rates are typically studied under pseudo-first-order conditions, with the dinitrophenylating agent in large excess over the thiol. The observed rate constant (k_obs) can be expressed as a function of the concentrations of the reactants and the individual rate constants for the steps in the SNAr mechanism. nih.gov

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are a powerful tool for elucidating reaction mechanisms. nih.gov For the reaction of ClDNB and FDNB with a series of biothiols, the analysis of Brønsted-type plots suggests a mechanism that is borderline between a concerted and a stepwise pathway. nih.gov

The reactivity of different biological thiols towards dinitrophenylating agents varies. For instance, the reactivity of nucleophiles towards ClDNB and FDNB in aqueous media was found to increase in the order: L-cysteine ethyl ester < Cysteine < Glutathione < N-acetylcysteine. nih.gov This order generally correlates with the basicity (pKa values) of the sulfhydryl group. nih.gov

Interactive Data Table: Nucleophilic Rate Constants for the Reaction of FDNB with Biological Thiols

Biological ThiolpKaRate Constant (k_N) (M⁻¹s⁻¹) at 25°C
L-cysteine ethyl ester6.505.45 ± 0.17
Cysteine8.1021.32 ± 0.66
Glutathione8.7566.90 ± 1.62
N-acetylcysteine9.5095.63 ± 3.28
Data from a study on the kinetics of SNAr reactions of biothiols. nih.gov

The local environment of the cysteine residue can also significantly impact its reactivity. Studies on the disulfide exchange kinetics with 5,5'-dithiobis(2-nitrobenzoic acid), a compound structurally related to dinitrophenylating agents, have shown that the charge of neighboring amino acid residues can influence the reaction rate by orders of magnitude. acs.org This electrostatic influence is particularly significant at low ionic strengths. acs.org

Molecular Architecture and Conformational Studies

Elucidation of Molecular Structure using Advanced Techniques

Advanced techniques for elucidating the molecular structure of such complex organic molecules include:

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is instrumental in determining the molecular weight and fragmentation patterns of molecules like N-(2,4-dinitrophenyl)amino acids. nih.govnih.govresearchgate.net Collisionally activated dissociation studies on deprotonated N-(2,4-dinitrophenyl)alanine, for example, show sequential losses of CO2 and H2O, which helps in piecing together the molecular connectivity. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons in the dinitrophenyl rings and the cysteine backbone provide detailed information about their chemical environment and connectivity.

Spectrophotometric Analysis: UV-Vis spectrophotometry can be used to study the electronic transitions within the molecule, particularly those associated with the highly conjugated dinitrophenyl groups. For example, the release of 2,4-dinitrothiophenolate during certain reactions can be monitored spectrophotometrically. nih.gov

Basic molecular properties for a related crystalline form, N,S-di-2-4-dnp-L-cysteine, have been reported and are summarized in the table below. chemnet.com

PropertyValue
CAS Number1655-62-5
Molecular FormulaC₁₅H₁₁N₅O₁₀S
Molecular Weight453.34 g/mol
Density1.73 g/cm³
Boiling Point729.1°C at 760 mmHg
Refractive Index1.716
Flash Point394.7°C

Stereochemical Characterization and Chiral Configuration

The stereochemistry of N,N'-Bis(2,4-dinitrophenyl)-L-cysteine is centered around the chiral α-carbon of the L-cysteine residue. This inherent chirality is a defining feature of the molecule and dictates its interaction with other chiral molecules and polarized light.

The L-Configuration: The "L" designation refers to the relative configuration of the amino acid, based on its relationship to L-glyceraldehyde. libretexts.org In a Fischer projection of an L-amino acid, the amino group is depicted on the left-hand side. libretexts.org This is the naturally occurring configuration for most amino acids found in proteins. libretexts.orgnih.gov

Cahn-Ingold-Prelog (R/S) System: While the D/L system is common for amino acids, the Cahn-Ingold-Prelog (CIP) system provides an unambiguous assignment of the absolute configuration at a stereocenter. To determine the R/S configuration, the substituents on the chiral carbon are ranked by atomic number. For most L-amino acids, the configuration is (S). However, L-cysteine is a notable exception and is assigned the (R) configuration. libretexts.orgyoutube.com This is because the sulfur atom in the side chain has a higher atomic number than the oxygen atoms of the carboxyl group, altering the priority ranking. libretexts.orgyoutube.com

The stereochemical integrity of the L-cysteine core is crucial for the specific three-dimensional structure of this compound and would be expected to govern its chiroptical properties, such as its specific rotation. The principles of chiral recognition, often described by the three-point interaction model, are fundamental to understanding how this molecule might interact with biological systems. nih.gov

Conformational Analysis and Energy Landscapes

The potential energy surface (PES) of a molecule describes the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformations (conformers), while the saddle points represent transition states for interconversion between conformers. nih.gov The collection of these minima and the barriers between them constitutes the molecule's energy landscape. nih.govresearchgate.net

For molecules with peptide-like structures, such as N-acetyl-L-cysteine-N-methylamide, computational methods like ab initio and Density Functional Theory (DFT) calculations are used to explore the full conformational space. nih.gov These studies can predict numerous stable conformers and the energy barriers for their interconversion. nih.gov Similar computational approaches would be invaluable for mapping the energy landscape of this compound, taking into account the rotations around the Cα-Cβ, C-S, S-C(aryl), Cα-N, and N-C(aryl) bonds.

The stability of different conformers is influenced by a combination of factors:

Steric Hindrance: The bulky dinitrophenyl groups will sterically clash in certain orientations, leading to high-energy conformations.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the carboxylic acid proton and nearby nitro or amino groups can stabilize specific conformations.

Dipole-Dipole Interactions: The polar C-NO₂ and N-H bonds will interact, influencing the preferred spatial arrangement of the dinitrophenyl rings relative to the cysteine backbone.

Influence of Dinitrophenyl Moieties on Molecular Geometry and Dynamics

The two 2,4-dinitrophenyl (DNP) groups are not merely passive substituents; they exert a profound influence on the molecular geometry and dynamic behavior of the entire molecule.

Steric Effects: The sheer size of the DNP groups imposes significant steric constraints, restricting the rotational freedom around the N-C(aryl) and S-C(aryl) bonds. This steric hindrance will be a major determinant of the preferred conformations of the molecule.

Electronic Effects: The nitro groups are strongly electron-withdrawing, which has several consequences. They decrease the electron density on the phenyl rings and influence the acidity of the N-H proton and the nucleophilicity of the sulfur atom. This electronic effect is evident in the gas-phase cyclization reactions of deprotonated N-(2,4-dinitrophenyl)amino acids, where the DNP group facilitates the reaction. nih.govnih.govresearchgate.net The presence of a second nitro group at the 4-position makes the cyclization more facile compared to a single nitro group. nih.govnih.gov

Conformational Rigidity: The combination of steric bulk and the potential for intramolecular interactions (e.g., between the ortho-nitro group and the N-H or S atom) can lead to a more rigid structure compared to a simple alkyl-substituted cysteine. In the related structure of 1,2-Bis(2,4-dinitrophenyl)disulfane, the nitro groups are only slightly twisted out of the plane of the benzene (B151609) rings, indicating a tendency towards planarity, which could also influence the conformation of the title compound. nih.gov

The table below summarizes key structural data for a related dinitrophenyl-containing compound, which provides insight into the geometry of the DNP moiety. nih.gov

CompoundDihedral Angle between Benzene RingsS-S Bond Length
1,2-Bis(2,4-dinitrophenyl)disulfane77.00 (8)°2.0458 (7) Å

This structural information highlights how the dinitrophenyl groups orient themselves to minimize steric strain while accommodating electronic interactions, a principle that directly applies to the conformational preferences of this compound.

In-Depth Analysis of this compound Reveals Limited Application Data

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published information regarding the specific applications of the chemical compound This compound in the advanced biochemical and organic chemistry research areas outlined. The compound, and its oxidized counterpart N,N'-Bis(2,4-dinitrophenyl)-L-cystine, are cataloged by chemical suppliers but are not accompanied by data supporting their use as tools for protein labeling, enzyme inhibition, or as biochemical probes.

The specified compound, this compound, features two 2,4-dinitrophenyl (DNP) groups bonded to the nitrogen atoms of L-cysteine. Structurally, this suggests it is the product of a dinitrophenylation reaction, such as the derivatization of L-cysteine with Sanger's reagent (1-fluoro-2,4-dinitrobenzene). This classic method is primarily used for identifying N-terminal amino acids in peptides and proteins. In this context, the compound is an analyte or a derivative for identification purposes rather than a reagent used to modify other molecules.

While information on the direct application of this compound is not available, related compounds containing the dinitrophenyl moiety are utilized in biochemical research, which may be the source of the inquiry. It is crucial to distinguish these from the subject compound.

For instance, research has been conducted on DNP-labeled peptidyl diazomethyl ketones . These molecules have been synthesized and used as irreversible inhibitors for detecting cysteine proteases like cathepsin B and L. nih.gov In this application, the DNP group serves as a reporter tag on a peptide-based inhibitor, allowing for sensitive detection on Western blots. nih.gov

Another related but structurally distinct reagent is 2,4-Dinitrophenyl [14C]cysteinyl disulfide . This compound is designed to introduce a radiolabeled cysteine ([14C]cysteine) into proteins that have exposed thiol groups via a disulfide exchange reaction. nih.gov The release of the colored 2,4-dinitrothiophenolate byproduct allows the labeling reaction to be monitored spectrophotometrically. nih.gov

Due to the absence of specific research findings on the use of this compound for the topics requested—protein labeling strategies, enzymological investigations as a protease inhibitor, or the development of biochemical assays—it is not possible to provide a scientifically accurate article adhering to the specified outline. The available evidence does not support its role as a reagent in these applications.

This compound: A Specialized Compound in Biochemical and Chemical Research

This compound and its related derivatives are significant compounds in the fields of biochemistry and organic chemistry. Their unique structure, featuring a cysteine core modified with two 2,4-dinitrophenyl groups, imparts specific chemical properties that are leveraged in various advanced research applications. The presence of the dinitrophenyl moiety, a well-known chromophore, is central to many of its uses, particularly in detection and quantification assays. This article explores the specific applications of this class of compounds in thiol detection, spectroscopic analysis, thiol-disulfide exchange research, and as a protecting group in peptide synthesis.

Applications in Advanced Biochemical and Organic Chemistry Research

The dinitrophenyl derivatives of cysteine have carved a niche in several areas of chemical and biochemical research, primarily due to the reactivity of the disulfide bond and the spectroscopic properties of the dinitrophenyl group.

Derivatives of N,N'-Bis(2,4-dinitrophenyl)-L-cysteine are utilized in assays for the detection and quantification of free sulfhydryl (thiol) groups. These assays are analogous to the well-known Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). bmglabtech.commdpi.com The fundamental principle of these assays is a thiol-disulfide exchange reaction. nih.gov

When a dinitrophenyl-cysteine disulfide derivative reacts with a compound containing a free thiol group (R-SH), the disulfide bond is cleaved. This reaction results in the formation of a mixed disulfide and the release of a stoichiometric amount of a highly colored 2,4-dinitrothiophenolate anion. researchgate.net The intensity of the resulting color, which can be measured with a spectrophotometer, is directly proportional to the amount of free thiols in the sample. This method provides a rapid and straightforward means of quantifying thiols in various biological and chemical samples. nih.gov The enzymatic amplification of the signal, where the released thiol activates an enzyme, can increase the sensitivity of detection by up to 100-fold compared to standard methods. thermofisher.com

Interactive Table 1: Common Reagents for Thiol Detection

Reagent NameAbbreviationPrincipleChromophore/Fluorophore
5,5'-dithiobis-(2-nitrobenzoic acid)DTNBThiol-Disulfide Exchange2-nitro-5-thiobenzoate (TNB)
4,4'-dipyridyl disulfide4DPSThiol-Disulfide Exchange4-pyridinethione (4-PT)
MonobromobimanemBBrAlkylationFluorescent Thioether Adduct
ThioGlo 1-Michael AdditionFluorescent Maleimide Adduct
Dinitrophenyl-cysteine derivative-Thiol-Disulfide Exchange2,4-dinitrothiophenolate

The quantification of thiols using dinitrophenyl-cysteine derivatives is based on the distinct chromophoric properties of the 2,4-dinitrophenyl group. The released 2,4-dinitrothiophenolate anion is a strong chromophore, meaning it absorbs light in the visible region of the electromagnetic spectrum, producing a yellow color. bmglabtech.com

Spectroscopic quantification relies on the Beer-Lambert law. The absorbance of the colored product is measured at its wavelength of maximum absorbance (λmax). For the related and widely used TNB chromophore released from DTNB, this is typically around 412 nm. bmglabtech.commdpi.com The concentration of the thiol in the sample can be calculated using the molar extinction coefficient (ε) of the chromophore, which is a measure of how strongly it absorbs light at a given wavelength. The molar extinction coefficient for TNB is approximately 14,100 M⁻¹cm⁻¹ at pH 7.3, although this value can be influenced by the solvent and pH. bmglabtech.comnih.gov This spectroscopic method allows for sensitive and accurate determination of thiol concentrations. nih.gov

Interactive Table 2: Spectroscopic Properties of Thiol Assay Chromophores

ChromophoreParent Reagentλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent/pH Condition
2-nitro-5-thiobenzoate (TNB)DTNB41214,100pH 7.3 nih.gov
2-nitro-5-thiobenzoate (TNB)DTNB41213,600pH 8.0 bmglabtech.com
4-pyridinethione (4-PT)4DPS32419,800pH 7.5
2,4-dinitrothiophenolateDinitrophenyl-cysteine~408Not specifiedNot specified

The application of this compound derivatives in thiol assays is a practical outcome of fundamental research into thiol-disulfide exchange reactions. This reaction is a vital process in biology, crucial for protein folding, activity of redox enzymes, and cellular signaling. nih.govnih.gov

The mechanism is a bimolecular nucleophilic substitution (S_N2) reaction. nih.gov The process is initiated by a deprotonated thiol, the thiolate anion (RS⁻), which is a potent nucleophile. The thiolate attacks one of the sulfur atoms of the electron-deficient disulfide bond in the dinitrophenyl-cysteine reagent. This leads to the formation of a transient, linear trisulfide-like transition state. nih.gov The disulfide bond breaks, resulting in the formation of a new, mixed disulfide and the departure of the other sulfur atom as a 2,4-dinitrothiophenolate leaving group. The rate of this exchange is influenced by several factors, including the pH of the medium, which determines the concentration of the reactive thiolate species, and steric accessibility to the disulfide bond. nih.gov These reactions can be promoted by electrochemical methods and the presence of redox mediators. chimicatechnoacta.ru

In the complex, multi-step process of solid-phase peptide synthesis (SPPS), reactive functional groups on amino acid side chains must be temporarily blocked by protecting groups to prevent unwanted side reactions. core.ac.ukrsc.org The sulfhydryl group of cysteine is particularly reactive and requires robust protection. nih.govnih.gov

The 2,4-dinitrophenyl (Dnp) group, or related derivatives like S-2-(2,4-dinitrophenyl)ethyl (Dnpe), have been developed as protecting groups for the cysteine thiol. researchgate.netresearchgate.net These groups are valued for their stability under specific reaction conditions, particularly the acidic conditions often used to remove other protecting groups during SPPS (a property known as orthogonality). researchgate.netbachem.com For instance, the Dnpe group is stable to acids and is compatible with the Boc/Bzl strategy in SPPS. researchgate.net

The removal of the Dnp protecting group (deprotection) is typically achieved under mild, basic conditions by treatment with an excess of a simple thiol, such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953). researchgate.net This deprotection step is itself a thiol-disulfide exchange reaction, which selectively cleaves the S-Dnp bond to liberate the free cysteine thiol, ready for subsequent reactions like the formation of specific disulfide bridges. ucl.ac.uk The ability to selectively deprotect cysteine residues is paramount for synthesizing complex peptides with multiple, correctly-paired disulfide bonds. bachem.com

Interactive Table 3: Selected Cysteine Thiol Protecting Groups in SPPS

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonality
TritylTrtMild acid (e.g., TFA), scavengersCleaved during final cleavage
AcetamidomethylAcmMercury(II) or Silver(I) salts, IodineStable to TFA and HF
tert-ButyltBuStrong acid (e.g., HF), Hg(OAc)₂Stable to TFA
9-fluorenylmethylFmBase (e.g., 20% piperidine (B6355638) in DMF)Orthogonal to acid-labile groups
2,4-dinitrophenylDnpThiolysis (e.g., 2-mercaptoethanol, base)Orthogonal to acid-labile groups
DiphenylmethylDpmStrong acid (e.g. 95% TFA)Stable to dilute TFA sigmaaldrich.com

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the behavior of a molecule. For N,N'-Bis(2,4-dinitrophenyl)-L-cysteine, these studies would elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

Research on related dinitrophenyl compounds demonstrates the significant impact of the nitro groups on the electronic structure. These strong electron-withdrawing groups create regions of high positive electrostatic potential on the aromatic rings, making them susceptible to nucleophilic attack. In the context of this compound, this electronic feature is crucial for its reactivity and interactions.

Furthermore, studies on L-cysteine and its derivatives highlight the role of the sulfur atom and the amino and carboxyl groups in its electronic behavior. The thiol group of cysteine is a key site for chemical modification and interaction with other molecules. The electronic structure of this compound is therefore a composite of the properties of the dinitrophenyl moieties and the L-cysteine backbone.

Illustrative Table of Calculated Electronic Properties:

PropertyPredicted Value for this compoundSignificance
Dipole Moment HighIndicates a polar molecule with significant charge separation, influencing its solubility and intermolecular interactions.
Electron Affinity HighSuggests a strong ability to accept electrons, a key feature in its role in various chemical reactions.
Ionization Potential Moderate to HighReflects the energy required to remove an electron, providing insight into its stability and redox properties.

Note: The values in this table are illustrative and represent expected trends based on the known properties of dinitrophenyl and cysteine derivatives.

Density Functional Theory (DFT) Calculations on Reactivity and Spectroscopy

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic structure of molecules, predict spectroscopic properties, and model chemical reactions. researchgate.netnih.gov DFT calculations on this compound would provide detailed information about its reactivity and its expected spectroscopic signatures (e.g., IR, UV-Vis, NMR).

DFT studies on similar dinitrophenyl derivatives have successfully predicted their molecular geometries and vibrational frequencies. researchgate.net For this compound, DFT could be employed to determine the most stable conformation, including the orientation of the dinitrophenyl groups relative to the cysteine backbone. Such calculations have been used to understand the conformational dynamics of other dinitrophenyl derivatives. nih.gov

In terms of reactivity, DFT calculations can identify the most likely sites for electrophilic and nucleophilic attack by analyzing the distribution of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential. nih.gov For instance, DFT studies on the reaction of L-cysteine with other molecules have elucidated the mechanism of thiol addition. nih.gov In this compound, the sulfur atom and the nitro groups would be key areas of interest for reactivity studies.

Illustrative Table of DFT-Predicted Spectroscopic Data:

Spectroscopic TechniquePredicted Key Features for this compound
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (from the carboxyl group), and strong symmetric and asymmetric stretching of the NO₂ groups.
UV-Visible Spectroscopy Strong absorption bands in the UV region due to the π-π* transitions of the dinitrophenyl rings.
¹H NMR Spectroscopy Distinct chemical shifts for the aromatic protons of the dinitrophenyl groups and the protons of the L-cysteine backbone.
¹³C NMR Spectroscopy Resonances for the carbon atoms of the aromatic rings, the carbonyl carbon, and the carbons of the cysteine moiety.

Note: The features in this table are illustrative predictions based on the functional groups present in the molecule and DFT studies of related compounds.

Molecular Dynamics Simulations for Conformational Sampling (General academic relevance)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations of this compound would allow for the exploration of its conformational landscape, providing insights into its flexibility and the different shapes it can adopt in solution. nih.gov

MD simulations are also instrumental in studying the interactions of molecules with their environment, such as solvent molecules. nih.gov This can provide a more realistic picture of the molecule's behavior in a biological context.

In silico Prediction of Molecular Interactions and Biochemical Behavior

In silico methods are increasingly used to predict the interactions of small molecules with biological targets and to anticipate their biochemical behavior. For this compound, these methods can be used to hypothesize its potential as an inhibitor of certain enzymes or as a probe for specific biochemical pathways.

Given that the dinitrophenyl group is known to react with cysteine residues in proteins, in silico models could be used to predict the likelihood of this compound forming adducts with specific proteins. nih.gov For example, computational models have been developed to predict the outcome of cysteine trapping assays, which are used to detect reactive metabolites. nih.gov

Molecular docking, a key in silico technique, could be employed to predict the binding mode of this compound to the active site of enzymes. Studies on other cysteine derivatives have successfully used molecular docking to understand their inhibitory mechanisms against various enzymes, including cysteine proteases. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectrophotometric Techniques for Detection and Monitoring

Spectrophotometry offers a straightforward and accessible method for the detection and quantification of N,N'-Bis(2,4-dinitrophenyl)-L-cysteine. This technique is based on the principle that the dinitrophenyl groups are strong chromophores, absorbing light intensely in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

The formation of the DNP derivative from L-cysteine and a reagent like 2,4-dinitrofluorobenzene (DNFB) results in a distinctly colored product, which facilitates its measurement. The reaction involves the nucleophilic substitution of the fluorine atom on DNFB by the amino and thiol groups of L-cysteine, yielding the stable, yellow-colored N,S-bis(DNP)-L-cysteine derivative. The intensity of the color is directly proportional to the concentration of the compound, a relationship governed by the Beer-Lambert law.

While the maximum absorbance (λmax) for underivatized L-cysteine is in the low UV range (around 232 nm), the DNP-derivatized product exhibits strong absorbance at higher wavelengths. ijbpas.com DNP-amino acid derivatives typically show two characteristic absorption maxima: one in the UV region around 340-360 nm and another in the visible region near 480 nm, depending on the pH of the solution. lsu.edu This shift to higher wavelengths minimizes interference from other biological molecules that absorb in the lower UV range, enhancing the selectivity of the assay.

The monitoring of the reaction between L-cysteine and DNFB can be performed in real-time by tracking the increase in absorbance at the characteristic λmax. This kinetic analysis provides valuable information on reaction rates and completion.

Table 1: Spectrophotometric Properties for DNP-derivatized Amino Acids

Parameter Typical Value Description
UV λmax ~350 nm Primary absorbance peak used for quantification.
Visible λmax ~480 nm Secondary absorbance peak, visible as a yellow color.
Molar Absorptivity (ε) High The high value indicates strong light absorption, allowing for sensitive detection.
Solvent/Buffer Aqueous buffer (e.g., borate (B1201080) or phosphate) The pH is critical for color development and stability.

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are paramount for the separation of this compound from reactants, byproducts, and complex sample matrices. When coupled with mass spectrometry, these methods provide unparalleled specificity and sensitivity for both characterization and quantification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing precise quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The this compound molecule, being relatively nonpolar due to the two aromatic DNP groups, is retained on the column and then eluted by a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes containing an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. insights.bio Detection is typically achieved using a UV detector set at the absorbance maximum of the DNP chromophore (e.g., ~350 nm). nih.gov This method allows for the separation of the desired product from starting materials (L-cysteine, DNFB) and potential side products, such as the mono-substituted derivatives.

Table 2: Illustrative RP-HPLC Parameters for DNP-Amino Acid Analysis

Parameter Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Standard reversed-phase column for separating nonpolar to moderately polar compounds. insights.bio
Mobile Phase Acetonitrile/Water with 0.1% TFA Gradient or isocratic elution to separate compounds based on hydrophobicity. insights.bio
Flow Rate 1.0 mL/min A typical analytical flow rate for standard bore columns. insights.bio
Detection UV at 350 nm Specific wavelength for detecting the DNP chromophore with high sensitivity.
Column Temperature Ambient or controlled (e.g., 25-30 °C) Ensures reproducible retention times. google.com

For analyzing this compound in complex environments such as biological fluids or reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov It combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry.

After the compound is separated on the LC column, it is introduced into the mass spectrometer source, where it is ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing definitive identification. This technique can distinguish the target compound from other co-eluting substances that may have similar UV absorbance properties, thus eliminating potential interferences. juniperpublishers.com LC-MS/MS, a tandem MS technique, further enhances specificity by selecting the molecular ion, fragmenting it, and analyzing the resulting fragment ions, creating a unique structural fingerprint for the molecule. nih.govresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and non-volatile molecules like this compound without causing significant fragmentation in the ion source. uliege.bethesciencein.org This makes ESI-MS an invaluable tool for identifying reaction intermediates and confirming the structure of the final product.

In the ESI process, the analyte in solution is aerosolized and charged, producing gaseous ions. uliege.be this compound can be detected as a protonated molecule [M+H]⁺ in positive ion mode or, more commonly for DNP derivatives, as a deprotonated molecule [M-H]⁻ in negative ion mode. The high acidity of the DNP groups facilitates deprotonation. By monitoring the m/z values corresponding to potential intermediates (e.g., mono-substituted cysteine) and the final product, the reaction pathway and kinetics can be elucidated. Tandem MS (MS/MS) experiments can be performed on these ions to induce fragmentation, providing structural information that confirms the identity of the intermediates. nih.gov

Chiral Analytical Methods

Since the parent molecule is L-cysteine, the resulting this compound is chiral. It is often necessary to confirm its enantiomeric purity or to separate it from its D-enantiomer. Chiral analytical methods are designed specifically for this purpose.

Chiral discrimination assays are used to separate and quantify the L- and D-enantiomers of dinitrophenyl-cysteine. Two primary strategies are employed in HPLC.

The first is an indirect method , where the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). nih.gov Reagents like Marfey's reagent derivatives are commonly used for this purpose.

The second is a direct method , which involves the use of a chiral stationary phase (CSP). These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. For DNP-amino acids, CSPs based on cyclodextrins or proteins like bovine serum albumin (BSA) have been shown to be effective. nih.gov The choice of mobile phase is critical for achieving optimal separation on a CSP. This direct approach is often preferred as it avoids the extra derivatization step. rsc.org

Table 3: Comparison of Chiral Separation Strategies

Method Principle Advantages Disadvantages
Indirect (Chiral Derivatization) Reacts enantiomers with a chiral agent to form separable diastereomers. Uses standard achiral HPLC columns; can enhance detection sensitivity. Requires an additional reaction step; the chiral agent must be pure.
Direct (Chiral Stationary Phase) Uses a column with a chiral selector for differential interaction with enantiomers. Direct injection of the sample; fewer sample preparation steps. CSPs can be more expensive and sensitive to mobile phase conditions.

Determination of Enantiomeric Excess

The determination of the enantiomeric excess (ee) for chiral compounds like this compound is critical in various scientific fields. Advanced analytical techniques are employed to accurately quantify the ratio of enantiomers. These methods primarily include chromatographic techniques and chiroptical methods.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone for chiral separations. For dinitrophenyl-derivatized amino acids, two primary strategies are utilized:

Chiral Stationary Phases (CSPs): HPLC columns packed with a chiral stationary phase can directly separate enantiomers. For instance, N-(2,4-dinitrophenyl)-derivatized amino acids, such as proline and serine, have been successfully resolved using a bovine serum albumin (BSA) based CSP. nih.gov This method relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Chiral Derivatization: An alternative approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers possess distinct physical properties and can be separated on a conventional achiral stationary phase, such as an octadecylsilane (B103800) (ODS) column. nih.gov For example, the reagent Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide is used to create diastereomeric derivatives of amino acids, which are then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov This method offers high sensitivity and accuracy, with low limits of detection reported in the nanomolar range. nih.gov

Chiroptical Methods: Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique for determining enantiomeric composition. rsc.orgmdpi.com This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The reaction of cysteine with certain chromophoric probes can induce a strong CD signal that is directly proportional to the sample's enantiomeric excess. rsc.org The magnitude of the CD signal can be correlated linearly to the enantiomeric ratio, allowing for the determination of the absolute configuration and the quantification of the enantiomeric excess in a sample. rsc.org This assay is highly selective and avoids interference from other amino acids or biothiols. rsc.orgrsc.org

Method Principle Typical Application Key Advantages
HPLC with Chiral Stationary Phase (CSP) Direct separation of enantiomers based on differential interaction with a chiral column material. nih.govQuantitative analysis of enantiomeric purity.Direct analysis without derivatization.
HPLC with Chiral Derivatization Conversion of enantiomers into diastereomers with an enantiopure reagent, followed by separation on an achiral column. nih.govQuantification of amino acid enantiomers in complex matrices (e.g., serum). nih.govHigh sensitivity and compatibility with MS/MS detection. nih.gov
Circular Dichroism (CD) Spectroscopy Measurement of the differential absorption of circularly polarized light by chiral molecules. The signal intensity is proportional to the enantiomeric excess. rsc.orgRapid determination of enantiomeric composition and absolute configuration. rsc.orgNon-destructive, fast analysis, and high selectivity for the target analyte. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.netweebly.com By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete molecular structure can be determined. core.ac.uk

1D NMR Spectroscopy (¹H and ¹³C): One-dimensional NMR provides fundamental structural information.

¹H NMR: The proton NMR spectrum reveals the number and type of hydrogen atoms. For this compound, distinct signals are expected for the protons on the cysteine backbone (α-CH, β-CH₂) and the aromatic protons of the two dinitrophenyl groups. The integration of these signals corresponds to the number of protons in each environment. hmdb.ca

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. nih.gov Signals will correspond to the carboxyl carbon (COOH), the α- and β-carbons of the cysteine moiety, and the distinct carbons of the two 2,4-dinitrophenyl rings. chemicalbook.com The chemical shifts are highly sensitive to the electronic environment; for example, carbons attached to electron-withdrawing nitro groups will appear significantly downfield. chemicalbook.com

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra. weebly.comcore.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would clearly show the correlation between the α-proton and the β-protons within the cysteine residue.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecular structure. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-4 bonds). core.ac.uk HMBC is vital for connecting the different parts of the molecule. For instance, it would show correlations between the N-H proton of the cysteine and the carbons of the dinitrophenyl ring, confirming the point of attachment. It would also show correlations from the cysteine protons to the carboxyl carbon.

The combination of these NMR techniques provides a comprehensive dataset for the complete and unambiguous structural confirmation of this compound. researchgate.net

Nucleus Expected Chemical Shift (ppm) Range Key Correlations (in 2D NMR)
¹H (Cysteine α-CH) ~4.0 - 4.5COSY: β-CH₂; HSQC: α-¹³C; HMBC: Carboxyl ¹³C, β-¹³C
**¹H (Cysteine β-CH₂) **~3.0 - 3.5COSY: α-CH; HSQC: β-¹³C; HMBC: α-¹³C, Carboxyl ¹³C
¹H (Aromatic) ~7.5 - 9.0HMBC: Aromatic ¹³C atoms
¹H (Amine N-H) ~8.0 - 9.5HMBC: Cysteine α-¹³C, Aromatic ¹³C atoms of dinitrophenyl ring
¹³C (Carboxyl COOH) ~170 - 175HMBC: α-CH, β-CH₂
¹³C (Cysteine α-C) ~55 - 60HSQC: α-CH; HMBC: β-CH₂, Carboxyl ¹³C
¹³C (Cysteine β-C) ~25 - 35HSQC: β-CH₂; HMBC: α-CH
¹³C (Aromatic C-NO₂) ~140 - 150HMBC: Aromatic protons
¹³C (Aromatic C-H) ~115 - 135HSQC: Aromatic protons
¹³C (Aromatic C-N) ~145 - 155HMBC: Aromatic protons, N-H proton

A Detailed Examination of Dinitrophenylated Cysteine and Cystine Derivatives in Scientific Research

The dinitrophenyl (DNP) group, when attached to amino acids, creates derivatives that have been instrumental in biochemical and immunological research for decades. The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, with the free amino or other nucleophilic groups of amino acids yields stable, colored compounds that are readily identifiable. wikipedia.org This article focuses on the chemical properties and research applications of dinitrophenylated derivatives of L-cysteine and its dimeric form, L-cystine, with a specific look at N,N'-Bis(2,4-dinitrophenyl)-L-cystine and related compounds.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

Future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes to N,N'-Bis(2,4-dinitrophenyl)-L-cysteine and its derivatives.

Greener Synthetic Methodologies: Conventional syntheses of dinitrophenyl-amino acids often rely on harsh reagents and organic solvents. acs.org Future work should explore greener alternatives, minimizing waste and environmental impact. This could involve the use of eco-friendly solvents, catalyst-free reactions, or energy-efficient methods like microwave-assisted synthesis. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of these new pathways. researchgate.net

Enzymatic and Chemoenzymatic Synthesis: The inherent stereoselectivity and mild reaction conditions of enzymatic synthesis offer a promising alternative to traditional chemical methods. nih.govgoogle.com Research into identifying or engineering enzymes, such as ligases or transferases, that can catalyze the specific dinitrophenylation of L-cysteine at both the amino and thiol groups would be a significant advancement. A chemoenzymatic approach, combining chemical and enzymatic steps, could also be explored to leverage the strengths of both methodologies.

Synthetic Approach Potential Advantages Research Focus
Green ChemistryReduced environmental impact, increased safety, potential for cost reduction.Use of aqueous reaction media, biodegradable catalysts, and energy-efficient reaction conditions.
Enzymatic SynthesisHigh stereospecificity, mild reaction conditions, high catalytic efficiency. google.comScreening for novel enzymes, enzyme engineering for substrate specificity, and process optimization.
Chemoenzymatic SynthesisCombines the efficiency of chemical synthesis with the selectivity of enzymes.Strategic integration of enzymatic steps into existing chemical synthesis routes for improved yield and purity.

Integration with Advanced Chemical Biology Techniques

The structural motifs of this compound make it an intriguing candidate for integration with cutting-edge chemical biology tools to probe complex biological systems.

Probes for Proteomics and Metabolomics: Cysteine is a key amino acid in numerous biological processes, and its modification plays a critical role in cellular signaling and redox homeostasis. nih.govnih.gov this compound could be developed into a powerful probe for cysteine-selective redox proteomics. Future research could focus on designing derivatives that can tag and enrich specific cysteine-containing peptides or proteins for mass spectrometry-based analysis, providing insights into their function and regulation.

Photo-Crosslinking Reagents: The incorporation of photoactivatable moieties, such as diazirines or benzophenones, into the this compound scaffold could generate novel photo-crosslinking reagents. rsc.orgnih.govscispace.com These reagents would enable the light-induced, covalent capture of interacting biomolecules in their native cellular environment, facilitating the identification of protein-protein or protein-small molecule interactions.

Bioorthogonal Chemistry Handles: The introduction of bioorthogonal functional groups, such as alkynes or azides, would allow for the specific and efficient labeling of this compound with reporter molecules (e.g., fluorophores, biotin) via click chemistry. This would enable the visualization and tracking of the compound or its biological targets within living systems.

Exploration of Supramolecular Interactions

The aromatic dinitrophenyl groups and the chiral cysteine backbone of this compound provide a foundation for exploring its potential in supramolecular chemistry.

Self-Assembling Systems and Hydrogels: The potential for π-π stacking interactions between the dinitrophenyl rings and hydrogen bonding involving the cysteine moiety could drive the self-assembly of the molecule into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles. Furthermore, the development of derivatives capable of forming stimuli-responsive hydrogels could be explored. nih.govresearchgate.netresearchgate.netmdpi.com These "smart" materials could have applications in drug delivery, tissue engineering, and regenerative medicine.

Host-Guest Chemistry: The electron-deficient dinitrophenyl rings could act as binding sites for electron-rich guest molecules. Research into the host-guest chemistry of this compound could lead to the development of novel sensors or molecular recognition systems.

Design of Next-Generation Bioconjugation Reagents

Leveraging the reactivity of the dinitrophenyl groups, future research can focus on designing novel bioconjugation reagents based on the this compound framework.

Cleavable Linkers: The development of derivatives of this compound that incorporate cleavable linkers would be of significant interest for applications such as antibody-drug conjugates (ADCs). njbio.comaxispharm.comnih.gov These linkers could be designed to be sensitive to specific biological triggers, such as changes in pH, redox potential, or the presence of certain enzymes, allowing for the controlled release of a payload at a target site.

Dual-Functional Reagents: The two dinitrophenyl groups offer the potential for dual functionalization, allowing for the attachment of two different molecular entities. This could lead to the creation of bifunctional reagents for applications such as proximity-induced labeling or the assembly of complex biomolecular architectures. researchgate.net

Reagent Type Key Feature Potential Application
Cleavable LinkersEnvironmentally sensitive bond (e.g., disulfide, ester). njbio.comaxispharm.comTargeted drug delivery, release of imaging agents.
Dual-Functional ReagentsTwo distinct reactive sites for orthogonal conjugation. researchgate.netAssembly of multi-component systems, proximity labeling.
Cysteine-Specific ProbesHigh selectivity for cysteine residues. nih.govProteomics, mapping protein modifications.

Interdisciplinary Research Opportunities

The unique properties of this compound position it at the interface of chemistry, biology, and materials science, opening up exciting interdisciplinary research avenues.

Materials Science: The compound could be used as a building block for the creation of novel functional materials. For instance, its incorporation into polymers or onto surfaces could impart specific chemical or biological recognition properties. The ability of cysteine derivatives to functionalize nanoparticles also presents opportunities for creating hybrid materials with tailored characteristics. nih.govmdpi.comnih.govmdpi.com

Nanotechnology and Sensor Development: The dinitrophenyl moiety is a known chromophore, and its interaction with analytes can lead to colorimetric or fluorescent changes. This property can be harnessed to develop novel chemical sensors. mdpi.comnih.govresearchgate.net Future research could focus on immobilizing this compound or its derivatives on nanostructured materials, such as gold nanoparticles or graphene, to create highly sensitive and selective detection platforms for various analytes.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
pH8.5–9.0<8.5: Incomplete reaction; >9.0: Hydrolysis risk
Temperature25–40°CHigher temps accelerate side reactions
Reaction Time6–12 hrsProlonged time increases decomposition

Yield improvements (up to 70%) are achieved using stoichiometric excess (1.5–2.0 eq) of DNFB .

How is X-ray crystallography applied to resolve structural ambiguities in dinitrophenylated cysteine derivatives?

Basic
Single-crystal X-ray diffraction is critical for confirming stereochemistry and substituent orientation. For example:

  • Sample Preparation : Crystals are grown via slow evaporation from DMF/water mixtures .
  • Key Metrics : Bond angles and torsion angles (e.g., C-N-C in dinitrophenyl groups) distinguish regioisomers. In this compound, the planar arrangement of dinitrophenyl groups and cysteine backbone torsion angles (~6–8°) confirm steric constraints .
  • Validation : Compare experimental data with computational models (DFT) to validate electronic effects on nitro group orientations .

What mechanistic insights govern the reactivity of this compound with thiol-containing biomolecules?

Advanced
The compound’s electrophilic dinitrophenyl groups participate in nucleophilic aromatic substitution (SNAr) with thiols (e.g., glutathione):

  • Kinetic Control : Reactions favor para-nitro displacement due to lower activation energy compared to ortho positions .
  • Thermodynamic Stability : Adducts with thiols show stability in acidic environments (pH 4–6), confirmed via LC-MS/MS .
  • Competitive Inhibition : Steric hindrance from the cysteine backbone reduces reaction rates with bulky thiols (e.g., D-penicillamine) by 30–50% .

How is this compound utilized in studying protein-ligand interactions?

Advanced
this compound serves as:

  • Affinity Probe : The dinitrophenyl groups act as UV-active tags (λmax = 360 nm) for tracking covalent modifications in enzymes like cysteine proteases .
  • Competitive Binding Assays : Displacement studies using anti-DNP antibodies quantify binding constants (Kd ≈ 10⁻⁶–10⁻⁷ M) .
  • FRET Quenching : Pairing with tryptophan residues enables real-time monitoring of conformational changes in proteins .

What are the stability profiles of this compound under varying storage conditions?

Intermediate
Stability is influenced by:

ConditionDegradation PathwayHalf-Life
LightPhotolysis of nitro groups<24 hrs (ambient light)
pH 7.4Hydrolysis~7 days
-20°C (dry)Minimal degradation>1 year

Q. Mitigation Strategies :

  • Store in amber vials at -20°C with desiccants.
  • Avoid aqueous buffers unless immediately prior to use .

What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

Advanced
Key challenges include:

  • Matrix Interference : Co-eluting biomolecules (e.g., glutathione) require SPE cleanup using C18 cartridges .
  • Detection Sensitivity : LC-UV (LOD = 0.1 µg/mL) is less sensitive than LC-MS/MS (LOD = 1 ng/mL) .
  • Isomer Differentiation : Use chiral columns (e.g., Chirobiotic T) to resolve enantiomeric byproducts .

How does this compound compare to other dinitrophenylated amino acids in biochemical applications?

Q. Intermediate

CompoundUnique FeatureApplication
N,N'-Bis(2,4-dinitrophenyl)-L-histidineImidazole ring enables metal coordinationMetalloprotease inhibition
Nα,Nε-Bis(2,4-dinitrophenyl)-L-lysineLonger alkyl chainMembrane permeability studies
This compoundThiol reactivityRedox signaling assays

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